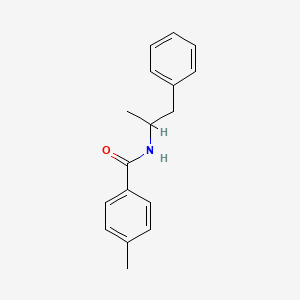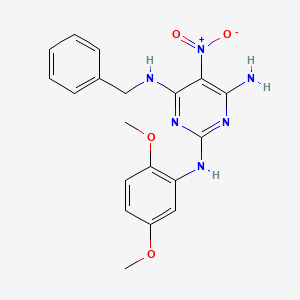
4-methyl-N-(1-phenylpropan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(1-phenylpropan-2-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities. This compound is characterized by a benzamide core structure with a 4-methyl group and a 1-phenylpropan-2-yl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-phenylpropan-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method offers a green, rapid, and high-yielding pathway for the preparation of benzamide derivatives.
Industrial Production Methods
In industrial settings, the synthesis of benzamides often involves the use of benzoyl chloride and amines. For example, benzoyl chloride can be reacted with cumylamine in the presence of triethylamine and DMAP (4-dimethylaminopyridine) as a catalyst. The reaction is typically carried out in dichloromethane as a solvent, followed by purification to obtain the desired benzamide product.
化学反応の分析
Types of Reactions
4-methyl-N-(1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide to amines or other reduced forms.
Substitution: The benzamide group can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
4-methyl-N-(1-phenylpropan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases.
作用機序
The mechanism of action of 4-methyl-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. Benzamide derivatives are known to act on various enzymes and receptors, influencing biological processes. For example, some benzamides act as allosteric activators of human glucokinase, which plays a role in glucose metabolism .
類似化合物との比較
Similar Compounds
- N-(1-methyl-1-phenylethyl)benzamide
- N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide
- 2-methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine hydrochloride
Uniqueness
4-methyl-N-(1-phenylpropan-2-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its 4-methyl and 1-phenylpropan-2-yl groups differentiate it from other benzamide derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities .
特性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
4-methyl-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-13-8-10-16(11-9-13)17(19)18-14(2)12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
InChIキー |
ISJBIXNQICXXDT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12471939.png)
![4-bromo-2-[(E)-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol](/img/structure/B12471941.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B12471947.png)

![N-(3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12471954.png)
![[6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B12471961.png)
![(2E)-3-[4-(benzyloxy)-3,5-dichlorophenyl]prop-2-enoic acid](/img/structure/B12471976.png)

![N-(2-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B12471984.png)

![4-[(2-Methylphenyl)carbamoyl]-1-(4-nitrobenzyl)pyridinium](/img/structure/B12472002.png)

![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B12472010.png)

